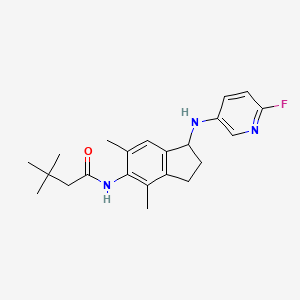
N-(1-((6-Fluoropyridin-3-yl)amino)-4,6-dimethyl-2,3-dihydro-1H-inden-5-yl)-3,3-dimethylbutanamide
Übersicht
Beschreibung
N-(1-((6-Fluoropyridin-3-yl)amino)-4,6-dimethyl-2,3-dihydro-1H-inden-5-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C22H28FN3O and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-((6-Fluoropyridin-3-yl)amino)-4,6-dimethyl-2,3-dihydro-1H-inden-5-yl)-3,3-dimethylbutanamide is a complex organic compound notable for its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 369.476 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28FN3O |
| Molecular Weight | 369.476 g/mol |
| IUPAC Name | This compound |
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including G protein-coupled receptors (GPCRs) and enzymes. It is hypothesized that the compound modulates these targets, leading to downstream effects such as:
- Inhibition of cell proliferation
- Induction of apoptosis
These interactions suggest potential applications in therapeutic areas such as oncology and neuroprotection.
Research Findings
Recent studies have investigated the pharmacological properties of this compound:
- Neuroprotective Effects : Research indicates that the compound may enhance neuronal repair mechanisms following nerve injuries. In vivo studies demonstrated significant neurite outgrowth in neuronal cultures treated with the compound at non-toxic concentrations (10 μM) .
- Anti-inflammatory Activity : The compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1. This inhibition could lead to reduced inflammation and pain relief .
- Potential Anti-cancer Properties : Preliminary studies suggest that the compound can inhibit tumor cell growth through apoptosis induction pathways. Further investigation into its mechanism against specific cancer types is warranted .
Study on Neurite Outgrowth
A pilot study evaluated the effects of this compound on neurite outgrowth in C57BL/6 mice. Mice were administered the compound intravenously at a dose of 250 mg/kg. Results indicated no significant toxicity or mortality, with enhanced sensory-motor performance observed in treated groups compared to controls .
Inhibition of Cyclooxygenase Activity
Another study focused on the compound's role as a COX inhibitor. The results showed a significant reduction in COX activity at concentrations as low as 10 μM, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .
Eigenschaften
IUPAC Name |
N-[1-[(6-fluoropyridin-3-yl)amino]-4,6-dimethyl-2,3-dihydro-1H-inden-5-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-13-10-17-16(14(2)21(13)26-20(27)11-22(3,4)5)7-8-18(17)25-15-6-9-19(23)24-12-15/h6,9-10,12,18,25H,7-8,11H2,1-5H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTFEOSCGVGFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2NC3=CN=C(C=C3)F)C(=C1NC(=O)CC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















